AZ683
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Overview
Description
AZD6495 is a synthetic organic compound developed as an investigational inhibitor of the colony stimulating factor-1 receptor tyrosine kinase. It was primarily developed as an antineoplastic agent, which means it is intended to prevent, inhibit, or halt the development of a neoplasm (a tumor). This compound is included in AstraZeneca’s Open Innovation Pharmacology Toolbox .
Preparation Methods
The synthesis of AZD6495 involves multiple steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines and aldehydes.
Substitution Reactions: The quinoline core undergoes substitution reactions to introduce functional groups such as ethoxy and methylpiperazinyl groups.
Amidation: The final step involves the amidation of the quinoline derivative with a carboxamide group to form AZD6495.
Industrial production methods for AZD6495 would involve scaling up these reactions under controlled conditions to ensure high yield and purity. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
AZD6495 undergoes various chemical reactions, including:
Oxidation: AZD6495 can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZD6495 has several scientific research applications, including:
Biology: AZD6495 is used in biological studies to investigate the role of colony stimulating factor-1 receptor tyrosine kinase in cellular processes.
Medicine: As an investigational antineoplastic agent, AZD6495 is studied for its potential to inhibit tumor growth and metastasis.
Mechanism of Action
AZD6495 exerts its effects by inhibiting the colony stimulating factor-1 receptor tyrosine kinase. This receptor is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting this receptor, AZD6495 can interfere with the signaling pathways that promote tumor growth and metastasis. The molecular targets and pathways involved include the colony stimulating factor-1 receptor and downstream signaling molecules such as phosphatidylinositol 3-kinase and mitogen-activated protein kinase .
Comparison with Similar Compounds
AZD6495 can be compared with other inhibitors of the colony stimulating factor-1 receptor tyrosine kinase, such as:
Pexidartinib: Another inhibitor of the colony stimulating factor-1 receptor tyrosine kinase, used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting the colony stimulating factor-1 receptor, used in clinical trials for various cancers.
The uniqueness of AZD6495 lies in its specific chemical structure, which allows for selective inhibition of the colony stimulating factor-1 receptor tyrosine kinase. This selectivity can result in fewer off-target effects and improved therapeutic outcomes .
Properties
Molecular Formula |
C23H25F2N5O2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(2,4-difluoroanilino)-7-ethoxy-6-(4-methylpiperazin-1-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H25F2N5O2/c1-3-32-21-12-19-15(11-20(21)30-8-6-29(2)7-9-30)22(16(13-27-19)23(26)31)28-18-5-4-14(24)10-17(18)25/h4-5,10-13H,3,6-9H2,1-2H3,(H2,26,31)(H,27,28) |
InChI Key |
IBHNEKVLDKCEQY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=C(C=C(C=C3)F)F)C(=O)N)N4CCN(CC4)C |
Synonyms |
4-[(2,4-Difluorophenyl)amino]-7-ethoxy-6-(4-methyl-1-piperazinyl)-3-qinolinecarboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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